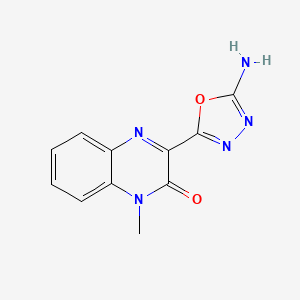
3-(5-amino-1,3,4-oxadiazol-2-yl)-1-methyl-2(1H)-quinoxalinone
Vue d'ensemble
Description
Synthesis Analysis Research focuses on the development of compounds with the 1,3,4-oxadiazole ring, noted for its role in binding with different enzymes and receptors due to its structural features. The synthesis of 1,3,4-oxadiazole derivatives is a topic of significant interest, contributing to the development of compounds with high therapeutic potency across a range of medicinal applications, including anticancer, antifungal, antibacterial, and more (Verma et al., 2019).
Molecular Structure Analysis The molecular structure of 1,3,4-oxadiazole derivatives, including 3-(5-amino-1,3,4-oxadiazol-2-yl)-1-methyl-2(1H)-quinoxalinone, is crucial for their interaction with biological targets. These interactions are facilitated through hydrogen bond formations, significantly increasing pharmacological activity. Oxadiazole derivatives exhibit a wide range of biological activities due to these structural features (Wang et al., 2022).
Chemical Reactions and Properties Quinazolinones and their heteroanalogues, including those with the 1,3,4-oxadiazole ring, show extensive synthetic and pharmacological potential. The structure allows for various chemical reactions, contributing to the synthesis of polyheterocyclic structures with potential biological activities. The presence of alkenyl and alkynyl substituents enhances their reactivity and allows for diverse cyclization reactions (Vaskevych et al., 2023).
Physical Properties Analysis The physical properties of 1,3,4-oxadiazole derivatives, such as thermal and chemical stability, play a significant role in their applicability in medicinal chemistry. These properties are influenced by the molecular structure and the presence of the oxadiazole ring, contributing to the derivatives' effectiveness as medicinal agents (Rana et al., 2020).
Chemical Properties Analysis The chemical properties of 1,3,4-oxadiazole derivatives, including reactivity and the ability to form various chemical bonds, are crucial for their biological activity. These properties enable the oxadiazole derivatives to interact effectively with biological targets, exhibiting a wide range of pharmacological activities. The versatility of the 1,3,4-oxadiazole ring as a scaffold in drug design highlights its significance in the development of new therapeutic agents (Sharma et al., 2022).
Propriétés
IUPAC Name |
3-(5-amino-1,3,4-oxadiazol-2-yl)-1-methylquinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O2/c1-16-7-5-3-2-4-6(7)13-8(10(16)17)9-14-15-11(12)18-9/h2-5H,1H3,(H2,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJPHMLOYXHYLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)C3=NN=C(O3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl N-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}glycinate](/img/structure/B4615787.png)
![1-(3,4-dimethylphenyl)-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4615795.png)

![4-(4-tert-butylphenyl)-2-[(2,6-difluorobenzoyl)amino]-5-methyl-3-thiophenecarboxamide](/img/structure/B4615807.png)
![N-(2,6-dimethylphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4615810.png)

![ethyl 4-[4-(4-methoxyphenoxy)butanoyl]-1-piperazinecarboxylate](/img/structure/B4615825.png)
![2-(4-butoxyphenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4615830.png)
![ethyl 2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4615835.png)


![2-{[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amino}-2-methyl-1-propanol hydrochloride](/img/structure/B4615845.png)
![2-[(1,3-benzoxazol-2-ylthio)methyl]-8,9-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4615852.png)
![3-{[(phenylthio)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4615868.png)